3-Methyl-2-benzothiazolinone hydrazone hydrochloride

説明

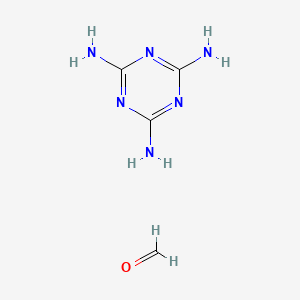

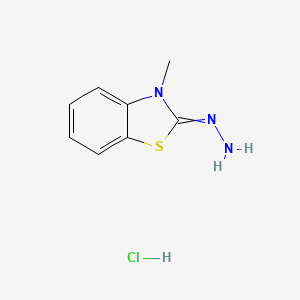

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound with the molecular formula C8H9N3S · HCl · H2O. It is commonly used as a reagent in various analytical and biochemical applications. This compound is known for its role in spectrophotometric determinations and its ability to form colored complexes with various analytes .

作用機序

Target of Action

3-Methyl-2-benzothiazolinone hydrazone hydrochloride, also known as 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride, is primarily used as a reagent in various spectrophotometric determinations

Mode of Action

Under experimental conditions, this compound (MBTH) loses two electrons and one proton on oxidation, forming an electrophilic intermediate . This intermediate is an active coupling species that can react with other compounds in the system.

Biochemical Pathways

MBTH is used in the spectrophotometric determination of various substances. For instance, it is used in the determination of aliphatic aldehydes , hexosamines in glycosaminoglycans , and traces of selenium (IV) in environmental samples . The exact biochemical pathways affected by MBTH would depend on the specific system in which it is used.

Result of Action

The result of MBTH’s action is the formation of a colored product that can be detected spectrophotometrically . This makes it useful in various analytical applications, including the determination of residual chlorine , benzodiazepines , cholesterol , and enzyme activity .

Action Environment

The action, efficacy, and stability of MBTH can be influenced by various environmental factors. For instance, the pH of the solution can affect the oxidation process and the formation of the electrophilic intermediate . Additionally, the presence of other reactive species in the solution can also influence the reaction outcomes. Therefore, careful control of the experimental conditions is necessary when using MBTH as a reagent.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions, often involving heating to around 80°C for a couple of hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of concentrated hydrochloric acid and controlled heating to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

3-Methyl-2-benzothiazolinone hydrazone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form electrophilic intermediates.

Coupling Reactions: It participates in oxidative coupling reactions to form colored products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide and horseradish peroxidase. These reactions are typically carried out under acidic conditions (pH 3.5) and involve the formation of colored chromophores .

Major Products Formed

The major products formed from these reactions are often colored complexes, such as tetraazapentamethine dyes, which are used in various analytical applications .

科学的研究の応用

3-Methyl-2-benzothiazolinone hydrazone hydrochloride has a wide range of scientific research applications, including:

類似化合物との比較

Similar Compounds

- 2-Hydrazono-3-methylbenzothiazoline hydrochloride

- Benzothiazolium azo dyes

Uniqueness

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is unique due to its high reactivity and ability to form stable colored complexes with a variety of analytes. This makes it particularly valuable in analytical chemistry and biochemical applications .

特性

IUPAC Name |

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPVSPULCMUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884060 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-98-1, 14448-67-0, 149022-15-1 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 3-Methyl-2-benzothiazolinone hydrazone hydrochloride a valuable reagent in analytical chemistry?

A1: MBTH demonstrates high sensitivity and selectivity in reacting with various analytes, leading to the formation of intensely colored products detectable by spectrophotometry. This property makes it particularly useful for quantifying trace amounts of substances. []

Q2: Can you provide specific examples of analytes quantifiable using MBTH and the underlying reaction principles?

A2: MBTH finds application in determining:

- Formaldehyde: MBTH reacts with formaldehyde to form a hydrazone, which upon oxidation by ferric chloride in acidic conditions, yields a blue cationic dye measurable at 628 nm. []

- Selenium: MBTH can be oxidized by selenium in hydrochloric acid. Coupling this oxidized form with N-(1-naphthyl)ethylenediamine dihydrochloride produces a blue product with an absorption maximum at 590 nm. Alternatively, selenium can oxidize dopamine hydrochloride, which then couples with MBTH in sulfuric acid, resulting in a pink product detectable at 520 nm. []

- Catecholamines: MBTH condenses with quinone residues, formed via the oxidation of catechols, in the presence of ammonia. This reaction produces a stable, dark pink MBTH-quinone compound for detection. []

- Methoxyl-containing Drugs: MBTH reacts with o-quinones generated from the oxidation of methoxyl groups in drugs like mebevrine HCl, trimebutine maleate, and verapamil HCl. This reaction produces colored species measurable at specific wavelengths for quantification. []

Q3: How does pH affect the reaction of MBTH with different analytes?

A3: The reaction pH significantly influences MBTH's reactivity and the resulting product. For instance, the reaction of MBTH with vardenafil requires an acidic medium when using ferric chloride as an oxidant but an alkaline medium when using potassium periodate. [] Similarly, optimal conditions for quantifying cefixime trihydrate with MBTH necessitate an acidic environment. [] Conversely, the reaction of MBTH with catecholamine (methyldopa) proceeds optimally at a pH of 10.4. []

Q4: Are there any limitations to using MBTH in analytical applications?

A4: Yes, potential limitations include:

Q5: How can researchers ensure accurate and reliable results when employing MBTH in analytical procedures?

A5: Rigorous method validation is essential and should encompass:

Q6: What is the role of this compound in studying pyranose oxidase?

A6: MBTH plays a crucial role in a sensitive spectrophotometric assay for pyranose oxidase (POD) activity. [, ] In this assay, POD catalyzes the oxidation of glucose to generate hydrogen peroxide. The generated hydrogen peroxide then oxidizes MBTH in a reaction catalyzed by peroxidase. This oxidized MBTH further reacts with a coupling agent like 3-dimethylaminobenzoic acid (DMAB) to produce a measurable chromophore. The intensity of this chromophore directly correlates with POD activity.

Q7: How is MBTH used to study fungal enzymes involved in wood degradation?

A7: Researchers studying wood-degrading fungi utilize MBTH to investigate the activity of enzymes like pyranose oxidase. [] These enzymes play a role in generating hydrogen peroxide, a key component in the fungal degradation of lignin. By measuring the formation of the colored product from the MBTH reaction, researchers can indirectly quantify the activity of these enzymes and study their role in wood decay processes.

Q8: What can the localization of pyranose oxidase in fungi, as visualized using MBTH, tell us about its function?

A8: Immunocytochemical studies using MBTH have localized pyranose oxidase primarily in the hyphal periplasmic space of certain wood-degrading fungi. [] This peripheral location, often associated with membranous structures and extracellular slime, suggests that pyranose oxidase might contribute to the extracellular generation of hydrogen peroxide, facilitating lignin degradation in the surrounding environment.

Q9: Does this compound have applications beyond analytical chemistry?

A9: While primarily known for its analytical utility, MBTH has potential in other areas:

- Drug Development: The reaction of MBTH with specific functional groups makes it valuable for derivatizing and detecting drug molecules during development. []

- Biological Staining: The ability of MBTH to form colored products with specific molecules, like catecholamines, hints at potential applications in biological staining and visualization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)